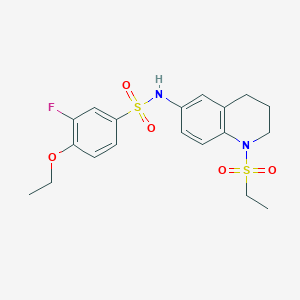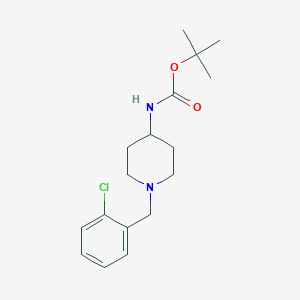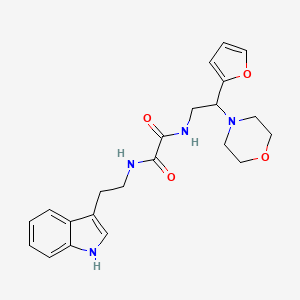![molecular formula C14H21N7O3S B2825060 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide CAS No. 2201554-35-8](/img/structure/B2825060.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C14H21N7O3S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide” is a synthetic derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . It primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets has been confirmed through molecular docking studies .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage . Its inhibition of EGFR disrupts the cell proliferation pathway, potentially slowing the growth of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has shown better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also influences the expression of several genes, upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
特性
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3S/c1-11-15-16-13-3-4-14(17-21(11)13)19-9-12(10-19)18(2)25(22,23)20-5-7-24-8-6-20/h3-4,12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSLFTIJUBYDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
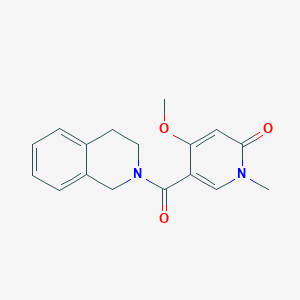
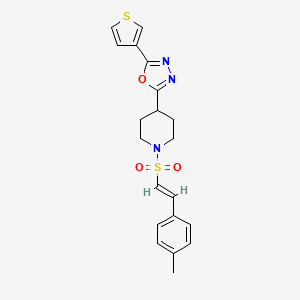
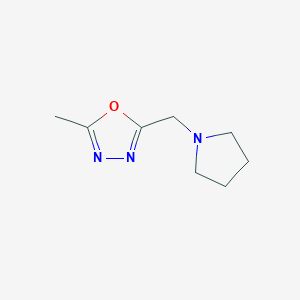
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)
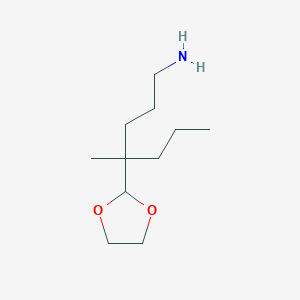
![3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine](/img/structure/B2824986.png)
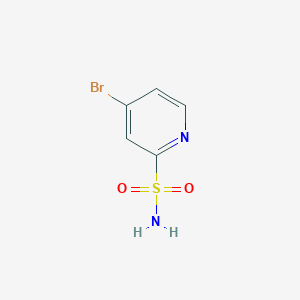

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)
![N-{[1,1'-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2824995.png)

